2-(3,3-Difluoropiperidin-1-yl)nicotinic acid synthesis pathway
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid synthesis pathway
Synthesis and Process Optimization of 2-(3,3-Difluoropiperidin-1-yl)nicotinic Acid: A Technical Guide
Executive Summary
The molecule 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid (CAS 2009513-34-0) is a highly valued building block in modern medicinal chemistry[1]. Structurally, it consists of a nicotinic acid core functionalized at the 2-position with a gem-difluorinated piperidine ring. The incorporation of the 3,3-difluoropiperidine motif is a strategic choice in drug design; the fluorine atoms enhance metabolic stability, modulate the basicity (pKa) of the amine, and increase lipophilicity without adding significant steric bulk[2]. This technical guide details the mechanistic rationale, optimized experimental protocols, and analytical standards required to synthesize this compound efficiently via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale & Pathway Design
The most robust and scalable synthetic route to 2-aminonicotinic acid derivatives is the SNAr reaction between 2-chloronicotinic acid and a secondary amine[3].
Electrophilic Activation: The C2 position of 2-chloronicotinic acid is highly activated toward nucleophilic attack. The adjacent pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate. Furthermore, the carboxylic acid group at the C3 position provides additional electron-withdrawing capacity, lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic system[4].
Nucleophilic Deactivation (The Fluorine Effect): While standard piperidine reacts readily with 2-chloronicotinic acid at moderate temperatures, 3,3-difluoropiperidine presents a unique kinetic challenge. The gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect) across the saturated ring. This pulls electron density away from the piperidine nitrogen, significantly reducing its nucleophilicity[2]. Consequently, standard room-temperature SNAr conditions fail. The reaction requires elevated thermal energy to overcome the high activation energy barrier and a sterically hindered, non-nucleophilic base to drive the equilibrium[5].
Figure 1: SNAr mechanistic pathway highlighting the Meisenheimer intermediate formation.
Experimental Workflow & Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . It utilizes N,N-Diisopropylethylamine (DIPEA) as the base and N-Methyl-2-pyrrolidone (NMP) as a high-boiling polar aprotic solvent.
Reagents Required:
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2-Chloronicotinic acid (1.0 eq)
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3,3-Difluoropiperidine hydrochloride (1.2 eq)
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DIPEA (3.5 eq)
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NMP (Solvent, 5 mL/mmol)
Step-by-Step Methodology:
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Reagent Charging: To a dry, argon-flushed round-bottom flask, add 2-chloronicotinic acid (1.0 eq) and 3,3-difluoropiperidine hydrochloride (1.2 eq).
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Causality Check: Because the amine is supplied as a hydrochloride salt, 1.0 eq of DIPEA is immediately consumed to liberate the free base. Another 1.0 eq is required to neutralize the HCl generated during the SNAr process. Using 3.5 eq ensures a sufficient basic environment to maintain reaction kinetics[3].
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Solvent & Base Addition: Suspend the solids in NMP, followed by the dropwise addition of DIPEA. The mixture may become transiently homogeneous.
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 130°C in an oil bath with vigorous stirring for 14 hours.
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Reaction Monitoring (Self-Validation): After 14 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
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Validation: You should observe the depletion of the starting material mass (m/z 158 [M+H]+) and the appearance of the product mass (m/z 243 [M+H]+). If conversion is <95%, verify the pH of the mixture; if it is neutral or acidic, add 0.5 eq of DIPEA and heat for an additional 2 hours.
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Aqueous Workup & Isoelectric Precipitation: Cool the reaction to room temperature and pour it into crushed ice/water (15 mL/mmol). Slowly add 1M HCl dropwise while monitoring the pH with a calibrated meter. Stop when the pH reaches 3.5 to 4.0 .
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Causality Check: The target molecule is amphoteric. At pH > 7, it exists as a water-soluble carboxylate anion. At pH < 2, the pyridine and piperidine nitrogens protonate, making it a water-soluble cation. The isoelectric point (pI) lies near pH 3.8, where the molecule exists as a zwitterion with minimum aqueous solubility, triggering precipitation.
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Isolation: Filter the resulting off-white precipitate under a vacuum. Wash the filter cake twice with ice-cold water to remove residual NMP and DIPEA salts. Dry the solid under a high vacuum at 50°C to afford the pure product.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.
Quantitative Data & Optimization
The table below summarizes the optimization of reaction conditions based on established literature parameters for deactivated SNAr couplings on 2-chloronicotinic acid scaffolds[3][4][5].
| Condition | Solvent | Base | Temperature | Time | Yield (%) | Mechanistic Notes |
| A (Standard) | Ethanol | K2CO3 | 80°C (Reflux) | 24 h | < 10% | Insufficient thermal energy for the deactivated fluorinated nucleophile. |
| B (Polar Aprotic) | DMF | K2CO3 | 110°C | 18 h | 45% | Moderate conversion; inorganic base solubility is a limiting kinetic factor. |
| C (Optimized Thermal) | NMP | DIPEA | 130°C | 14 h | 82% | Optimal thermal conditions; homogeneous organic base promotes rapid kinetics. |
| D (Microwave) | Water | DIPEA | 140°C (MW) | 5 h | 85% | Green chemistry alternative[5]; requires a specialized microwave reactor capable of handling high pressure. |
Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid, the following analytical benchmarks should be met:
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LC-MS (ESI+): Calculated for C11H12F2N2O2: 242.09. Found: m/z 243.1 [M+H]+.
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19F NMR (400 MHz, DMSO-d6): A characteristic multiplet around -100.0 to -105.0 ppm, confirming the intact gem-difluoro group.
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1H NMR (400 MHz, DMSO-d6): The pyridine core will display an AMX spin system: a doublet of doublets (dd) at ~8.3 ppm (C6-H), a dd at ~8.0 ppm (C4-H), and a dd at ~6.8 ppm (C5-H). The piperidine protons will appear as complex multiplets between 1.5 and 3.8 ppm, heavily split by 1H-19F coupling.
References
- BLDpharm. "2009513-34-0 | 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid". BLD Pharm.
- Ossila. "3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7". Ossila.
- BMC Chemistry. "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors". National Center for Biotechnology Information (PMC).
- Tetrahedron Letters. "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines". ResearchGate.
- European Journal of Medicinal Chemistry. "Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents". National Center for Biotechnology Information (PMC).
Sources
- 1. 2009513-34-0|2-(3,3-Difluoropiperidin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]
